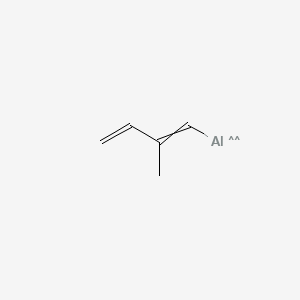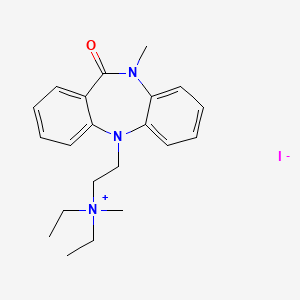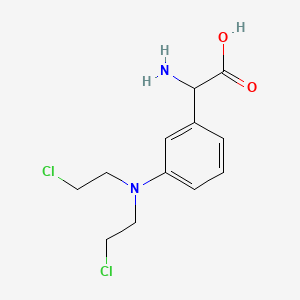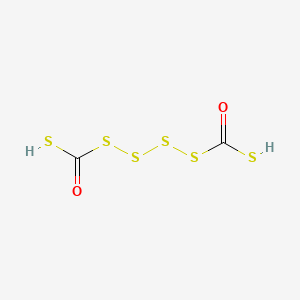
Bis(thiocarboxy) tetrasulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(thiocarboxy) tetrasulphide is an organosulfur compound with the molecular formula C₂H₂O₂S₆ and a molecular weight of 250.43 g/mol . It is known for its unique structure, which includes multiple sulfur atoms, making it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(thiocarboxy) tetrasulphide typically involves the reaction of thiocarbonyl compounds with sulfur sources. One common method is the addition of p-tosyl chloride to a thiocarbonyl thiolate, resulting in the elimination of chloride by the trithiocarbonate anion and subsequent elimination of the tosyl leaving group . This method follows an elimination mechanism rather than the more common oxidation route.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(thiocarboxy) tetrasulphide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can participate in substitution reactions, where one or more of its sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can yield sulfoxides and sulfones, while reduction reactions can produce thiols.
Applications De Recherche Scientifique
Bis(thiocarboxy) tetrasulphide has a wide range of scientific research applications, including:
Biology: The compound’s unique sulfur content makes it useful in studies related to sulfur metabolism and enzymatic reactions involving sulfur.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with sulfur-based active sites.
Mécanisme D'action
The mechanism of action of bis(thiocarboxy) tetrasulphide involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of disulfide bonds and other sulfur-containing linkages, which are crucial in many biological and chemical processes. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: Thiourea is another sulfur-containing compound with a similar structure but fewer sulfur atoms.
Tetraarsenic tetrasulfide: This compound contains both arsenic and sulfur and is used in medicinal applications, particularly in the treatment of certain types of cancer.
Uniqueness
Bis(thiocarboxy) tetrasulphide is unique due to its high sulfur content and the presence of multiple thiocarbonyl groups. This makes it particularly reactive and useful in a variety of chemical reactions that other sulfur-containing compounds may not readily undergo.
Conclusion
This compound is a versatile and reactive organosulfur compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in various scientific research and industrial processes.
Propriétés
Numéro CAS |
52723-60-1 |
|---|---|
Formule moléculaire |
C2H2O2S6 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
(sulfanylcarbonyltetrasulfanyl)methanethioic S-acid |
InChI |
InChI=1S/C2H2O2S6/c3-1(5)7-9-10-8-2(4)6/h(H,3,5)(H,4,6) |
Clé InChI |
NWQAAGLRJHVDRU-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(S)SSSSC(=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



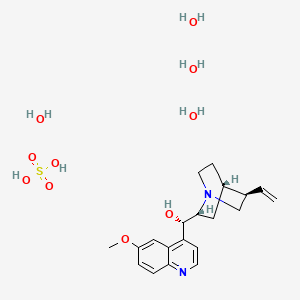
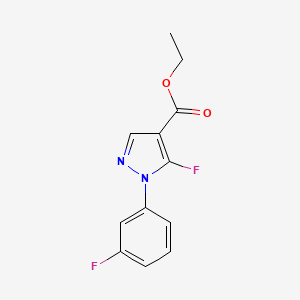
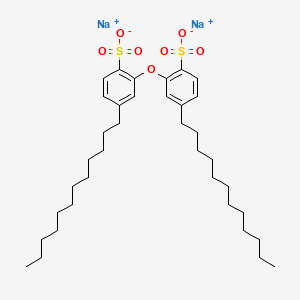



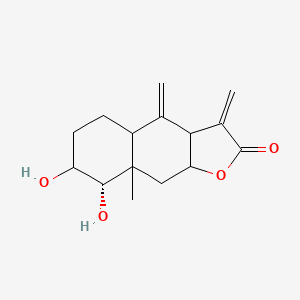
![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)
